molecular formula C14H14O B1300073 (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol CAS No. 773872-41-6

(3'-Methyl-[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B1300073
CAS No.: 773872-41-6
M. Wt: 198.26 g/mol
InChI Key: MBKQKCTWSSMQGW-UHFFFAOYSA-N
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Description

('3'-Methyl-[1,1'-biphenyl]-3-yl)methanol) is an organic compound belonging to the class of aromatic hydrocarbons. It is a colorless liquid at room temperature, with a slightly sweet smell. It is used in the synthesis of various drugs and chemicals, and is also used in the production of polymers and other materials. It is also known as 3-methylbiphenyl, 3-methyl-1,1'-biphenyl-3-ol, and 3-methyl-1,1'-biphenyl-3-ylmethanol.

Scientific Research Applications

Applications in Organic Synthesis and Catalysis

A study by Sarki et al. (2021) demonstrated the use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines, employing RuCl3.xH2O as a catalyst. This method highlights methanol's role in the synthesis of pharmaceutical agents and key intermediates through environmentally friendly processes (Sarki et al., 2021).

Antimicrobial Compound Synthesis

Reddy and Reddy (2016) synthesized a series of substituted (1,1'-biphenyl)-4-yl(3-methylbenzofuran-2-yl)methanones through Suzuki cross-coupling, which were evaluated for their antimicrobial properties. This research underlines the potential pharmaceutical applications of derivatives related to (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol in developing new antibacterial and antifungal agents (Reddy & Reddy, 2016).

Methanol as a Building Block in Chemical Synthesis

Methanol's role extends beyond a simple solvent or reagent; it is a cornerstone for producing complex chemical structures. Its applications in creating acetic acid, methyl tertiary butyl ether, dimethyl ether, and methylamine showcase its versatility. Moreover, methanol acts as a clean-burning fuel with high octane number, and its production from CO2 and H2 offers a method to reduce CO2 emissions, highlighting its significance in both chemical synthesis and energy technologies (Dalena et al., 2018).

Advances in Methanol Production and Utilization

The advances in methanol production, particularly through membrane reactor technology for hydrogen generation, represent a significant stride toward sustainable energy solutions. The conversion of methanol into hydrogen via various reforming processes, combined with its role as a feedstock for producing valuable chemicals, underscores methanol's importance in the transition toward greener energy carriers and chemical precursors (Dalena et al., 2018).

Properties

IUPAC Name

[3-(3-methylphenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-4-2-6-13(8-11)14-7-3-5-12(9-14)10-15/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKQKCTWSSMQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362730
Record name (3'-Methyl[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773872-41-6
Record name (3'-Methyl[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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